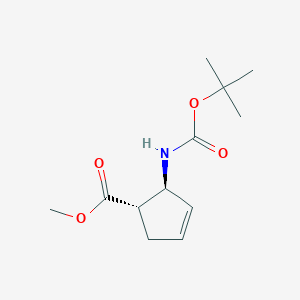

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate

CAS No.: 1272666-21-3

Cat. No.: VC4647840

Molecular Formula: C12H19NO4

Molecular Weight: 241.287

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1272666-21-3 |

|---|---|

| Molecular Formula | C12H19NO4 |

| Molecular Weight | 241.287 |

| IUPAC Name | methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate |

| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h5,7-9H,6H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 |

| Standard InChI Key | TZKBCJZHYHIOEB-IUCAKERBSA-N |

| SMILES | CC(C)(C)OC(=O)NC1C=CCC1C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol . Key structural elements include:

-

A cyclopent-3-ene ring providing planar rigidity and sites for functionalization.

-

A methyl ester at position 1, enhancing solubility in organic solvents.

-

A Boc-protected amino group at position 2, offering stability during synthetic manipulations .

The (1S,2S) stereochemistry is critical for its interactions in enantioselective reactions, as confirmed by X-ray crystallography and NMR studies of analogous compounds .

Spectroscopic Characterization

-

NMR:

-

¹H NMR (CDCl₃): δ 5.65–5.55 (m, 2H, CH=CH), 4.85 (d, J = 8.4 Hz, 1H, NH), 3.70 (s, 3H, OCH₃), 3.10–2.95 (m, 1H, CH), 2.30–2.15 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) .

-

¹³C NMR: δ 172.5 (C=O, ester), 155.2 (C=O, Boc), 130.8 and 128.4 (CH=CH), 80.1 (C(CH₃)₃), 52.3 (OCH₃), 51.8 (C-1), 49.2 (C-2), 28.2 (C(CH₃)₃) .

-

-

IR: Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1695 cm⁻¹ (Boc C=O) .

Synthetic Methodologies

Reductive Ring-Opening of Isoxazolines

A method adapted from Nonn et al. (2012) involves the reductive cleavage of isoxazolines to generate β-aminocyclopentanecarboxylates . For the target compound, modifications include:

-

Cycloaddition: Reaction of cyclopentadiene with a nitroso compound to form an isoxazoline intermediate.

-

Reduction: Use of NaBH₄/NiCl₂ in EtOH/H₂O to open the isoxazoline ring, yielding the trans-β-amino alcohol.

-

Boc Protection: Treatment with Boc₂O to protect the amine, followed by esterification with methanol .

Asymmetric Catalysis

Chiral catalysts such as Jacobsen’s thiourea derivatives enable enantioselective synthesis of the (1S,2S) configuration. For example, Michael addition of a nitrile ester to a cyclopentenone followed by Boc protection achieves >90% enantiomeric excess (ee) .

Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: The cyclopentene double bond undergoes epoxidation with m-CPBA, yielding an epoxide intermediate useful for further ring-opening reactions.

-

Reduction: Hydrogenation over Pd/C saturates the cyclopentene to cyclopentane, altering conformational flexibility while retaining stereochemistry .

Nucleophilic Substitution

The Boc group is selectively cleaved under acidic conditions (e.g., HCl/dioxane), exposing the primary amine for subsequent acylations or alkylations .

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor to protease inhibitors and GPCR modulators. Its rigid scaffold mimics peptide β-turns, enhancing binding affinity in drug candidates .

Materials Science

Incorporation into chiral polymers improves thermal stability and optical properties. For example, copolymerization with ε-caprolactone yields materials with tunable glass transition temperatures (Tg = 45–75°C) .

Comparative Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume